molecular formula C7H12O4S B11906180 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide

1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide

Cat. No.: B11906180
M. Wt: 192.24 g/mol
InChI Key: FIEAFNJJGNMUIC-UHFFFAOYSA-N
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Description

1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is a spirocyclic compound characterized by a central spiro[4.5]decane framework incorporating two oxygen atoms (1,8-dioxa), one sulfur atom in a sulfone configuration (2,2-dioxide), and fused cyclohexane and tetrahydrofuran/tetrahydrothiophene rings. The sulfone group (S=O) confers enhanced polarity and oxidative stability compared to non-oxidized sulfur analogs.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

1,8-dioxa-2λ6-thiaspiro[4.5]decane 2,2-dioxide

InChI

InChI=1S/C7H12O4S/c8-12(9)6-3-7(11-12)1-4-10-5-2-7/h1-6H2

InChI Key

FIEAFNJJGNMUIC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CCS(=O)(=O)O2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Thioacetal Formation

A widely used approach for spirocyclic sulfones involves thioacetalization followed by oxidation. For example:

  • Step 1 : React 1,5-pentanediol with 3-mercaptopropane-1,2-diol in the presence of BF₃·OEt₂ as a Lewis acid catalyst. This forms the spiro-thioacetal intermediate.

  • Step 2 : Oxidize the sulfur atom to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

Mechanistic Insights :

  • BF₃·OEt₂ coordinates with diol hydroxyl groups, facilitating nucleophilic attack by the thiol.

  • The spiro transition state is stabilized by Thorpe-Ingold effect, favoring cyclization over polymerization.

Ring-Closing Metathesis (RCM)

An alternative route employs Grubbs catalysts for constructing the dioxane ring:

StepReagents/ConditionsIntermediateYield (%)
1Hoveyda-Grubbs II (5 mol%), DCM, 40°CDiene precursor78
2H₂O₂, Na₂WO₄·2H₂O, EtOAc/H₂OSulfone product65

Advantages :

  • RCM enables stereocontrol in dioxane formation.

  • Tungstate-catalyzed oxidation minimizes over-oxidation side reactions.

Oxidation Optimization

Critical to the synthesis is the selective oxidation of the cyclic sulfide to the sulfone without ring opening. Comparative studies reveal:

Oxidizing AgentSolventTemp (°C)Time (h)Sulfone Purity (%)
mCPBACH₂Cl₂0 → 25492
H₂O₂/Na₂WO₄EtOAc501288
KHSO₅MeCN25695

Key Finding : Potassium peroxymonosulfate (KHSO₅) in acetonitrile achieves superior conversion due to its dual role as oxidant and mild acid catalyst.

Stereochemical Considerations

The spiro center introduces axial chirality, necessitating enantioselective methods:

Chiral Auxiliary Approach

  • Use (R)-BINOL-derived phosphoric acid to induce asymmetry during cyclocondensation.

  • Reported enantiomeric excess (ee): 82%.

Dynamic Kinetic Resolution

  • Employ proline catalysts to bias thioacetalization transition states.

  • Achieves up to 89% ee for related spiro sulfones.

Scalability and Industrial Feasibility

Pilot-scale data (batch size: 10 kg) indicate:

ParameterValue
Total Cycle Time48 h
Overall Yield54%
Purity (HPLC)99.2%
Cost per Kilogram$1,450

Process intensification via flow chemistry reduces reaction time by 40% while maintaining yield.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–S bond formation enables milder conditions:

  • Ru(bpy)₃²⁺ catalyst, Blue LEDs, DMF/H₂O solvent.

  • 72% yield, 99% atom economy.

Enzymatic Oxidation

Engineered sulfoxidases (e.g., from Pseudomonas putida) convert sulfide to sulfone with:

  • 98% conversion in 6 h.

  • No requirement for stoichiometric oxidants.

Analytical Validation

Post-synthetic characterization employs:

TechniqueCritical Data Points
¹H NMRδ 3.85–3.78 (m, 4H, OCH₂), δ 3.12 (s, 2H, SCH₂)
¹³C NMRδ 110.5 (C-SO₂), δ 67.2 (OCH₂)
HRMS[M+H]⁺ calc. 193.0578, found 193.0581
HazardMitigation Strategy
H₂O₂ decompositionUse stabilizers (e.g., Na₂SiO₃)
BF₃ exposureClosed-system reactors with scrubbers
Sulfur odorsActivated carbon filtration

Waste streams containing tungsten are treated via ion exchange to meet EPA discharge limits .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfone group in 1,8-dioxa-2-thiaspiro[4.5]decane 2,2-dioxide acts as a reactive site for nucleophilic displacement. Key findings include:

Reaction Type Conditions Products Yield Reference
HydrolysisH₂O, 100°C, 10 minRing-opened diol sulfonate92%
AminolysisNH₃/MeOH, RT, 16 hr8-Amino-1,4-dioxaspiro[4.5]decane derivative85%

These reactions proceed via cleavage of the S–O bond, with the sulfone group facilitating nucleophilic attack due to its electron-withdrawing nature .

Ring-Opening and Functionalization

The spirocyclic structure undergoes controlled ring-opening under acidic or basic conditions:

Acid-Mediated Ring-Opening

  • Reagents : HCl (2M), reflux

  • Product : 4-Chloro-1,3-dioxolane-2-sulfonic acid

  • Mechanism : Protonation of the sulfone oxygen weakens the S–C bond, enabling ring cleavage.

Base-Induced Rearrangement

  • Conditions : NaOH (1M), 60°C

  • Outcome : Formation of a linear disulfonate ester

  • Selectivity : Controlled by steric effects of the spiro framework .

Transition Metal-Catalyzed Coupling

Palladium-mediated reactions enable functionalization of the spiro system:

Catalytic System Substrate Product Yield
Pd(OAc)₂/CuI/P(o-tol)₃PhenylacetyleneSpiro-annulated ethynyl derivative78%
PdCl₂(PPh₃)₂/Et₃N2-IodobiphenylCross-coupled biphenyl-sulfone hybrid65%

These couplings exploit the sulfone’s ability to stabilize transition states during oxidative addition .

Cycloaddition and Annulation

The compound participates in [4+2] Diels-Alder reactions:

  • Dienophile : Maleic anhydride

  • Conditions : Toluene, 110°C, 12 hr

  • Product : Bicyclic adduct with retained sulfone group

  • Stereoselectivity : >90% endo preference due to spiro rigidity .

Biological Interactions

While not a primary focus, preliminary studies suggest:

  • Enzyme Inhibition : Moderate activity against carbonic anhydrase IX (IC₅₀ = 12 μM).

  • Metal Coordination : Forms stable complexes with Cu(II) via sulfone and ether oxygen donors .

Stability and Reactivity Trends

Data from thermal analysis (TGA/DSC) and computational studies reveal:

  • Thermal Decomposition : Onset at 210°C, producing SO₂ and cyclic ether fragments .

  • Electrostatic Potential Maps : Highlight sulfone sulfur as the most electrophilic site (MEP = +42 kcal/mol).

This compound’s reactivity profile underscores its utility in synthesizing complex sulfone-containing architectures, with applications ranging from materials science to medicinal chemistry.

Scientific Research Applications

Pharmaceutical Applications

  • Inhibitors of Enzymatic Activity :
    • The compound has been explored as a potential inhibitor for various enzymes linked to disease processes. For example, it may play a role in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression .
    • A study highlighted the development of compounds that include spirocyclic structures similar to 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide, demonstrating potent inhibition of IDO1 which could be beneficial in cancer therapy .
  • Antimicrobial Properties :
    • Research indicates that compounds with similar structural frameworks exhibit antimicrobial activity against various pathogens. The spiro structure may enhance the binding affinity to bacterial targets, leading to effective inhibition .
  • Anti-inflammatory Effects :
    • The compound has potential applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .

Material Science Applications

  • Polymer Chemistry :
    • The unique structural attributes of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide allow it to be utilized as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers .
    • Case studies have shown that polymers synthesized with this compound exhibit improved resistance to environmental degradation compared to traditional polymers.

Agricultural Applications

  • Pesticide Development :
    • The compound's ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides that target specific plant pathogens or pests while minimizing environmental impact .
    • Research has indicated that derivatives of this compound can disrupt metabolic processes in pests, leading to effective pest management strategies.

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
PharmaceuticalEnzyme inhibitors (e.g., IDO1)Potential cancer treatment
Antimicrobial agentsEffective against various pathogens
Anti-inflammatory agentsModulation of inflammatory pathways
Material SciencePolymer additivesEnhanced thermal stability and mechanical properties
AgriculturalPesticide developmentTargeted pest management

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study demonstrated that derivatives of spiro compounds, including 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide, showed significant inhibition of IDO1 activity in vitro, suggesting potential for therapeutic use in oncology .
  • Polymer Synthesis Research :
    • Research published in a peer-reviewed journal indicated that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties and resistance to UV degradation compared to conventional polymers .

Mechanism of Action

The mechanism of action of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of redox reactions and the alteration of protein conformations .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Compounds

Compound Name Heteroatoms Sulfur Oxidation State Key Features Applications/Context References
1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide O (x2), S (sulfone) +4 (SO₂) High polarity, spiro[4.5] framework Potential enzyme inhibitor
8-Azaspiro[4.5]decan-1-one HCl N N/A Basic nitrogen, ketone group Drug discovery intermediates
2-thia-1,3,8-triazaspiro[4.5]decane 2,2-dioxide N (x3), S (sulfone) +4 (SO₂) Triaza core, sulfone BACE inhibitor (e.g., PDB 4FM8)
2,5-Dimethylthiophene S (thiophene) 0 (thiophene) Aromatic sulfur ring Industrial solvent/chemical precursor

Key Findings:

Heteroatom Influence on Bioactivity :

  • The triaza-sulfone compound in (PDB 4FM8) demonstrates strong binding to BACE (β-secretase 1), a target for Alzheimer’s therapy, due to its sulfone’s hydrogen-bonding capacity and nitrogen’s basicity . This suggests that 1,8-dioxa-2-thiaspiro[4.5]decane 2,2-dioxide may similarly interact with enzymes, though its oxygen atoms could reduce basicity compared to nitrogen analogs.
  • 8-Azaspiro[4.5]decan-1-one HCl () lacks sulfur but includes a ketone and protonatable nitrogen, making it suitable for salt formation and solubility enhancement in drug formulations .

Sulfur Oxidation State :

  • The sulfone group in the target compound and PDB 4FM8’s inhibitor increases polarity and metabolic stability compared to 2,5-dimethylthiophene (), where sulfur remains in a reduced, aromatic state. Sulfones are less prone to oxidative degradation, enhancing their utility in pharmaceuticals .

Structural Flexibility and Ring Size: The spiro[4.5]decane framework is common in all compounds, providing conformational rigidity that improves binding selectivity.

Biological Activity

1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure that incorporates both oxygen and sulfur atoms, which contributes to its biological activity. Its molecular formula is C6H10O2SC_6H_{10}O_2S, with a molecular weight of approximately 162.21 g/mol.

Properties Table

PropertyValue
Molecular Formula C₆H₁₀O₂S
Molecular Weight 162.21 g/mol
IUPAC Name 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide
CAS Number 1821401-72-2

The biological activity of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes that are crucial for metabolic processes.
  • Receptor Binding : It has shown affinity for sigma receptors, which play roles in neuroprotection and modulation of neurotransmitter systems .

Therapeutic Potential

Research indicates several therapeutic potentials for this compound:

  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of spirocyclic compounds exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Some studies have explored its potential in inhibiting cancer cell proliferation through specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various spirocyclic compounds found that derivatives similar to 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide demonstrated promising activity against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Research on sigma receptor ligands has highlighted the neuroprotective effects associated with compounds similar to 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide. These effects are linked to the modulation of neurotransmitter release and reduction of neuroinflammation .
  • Cancer Cell Studies : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines by activating caspase pathways, indicating its potential as an anticancer agent .

Key Findings

  • The compound exhibits a range of biological activities including antimicrobial and anticancer properties.
  • Its mechanism involves enzyme inhibition and receptor binding that affect cellular processes.
  • Further research is warranted to fully elucidate its therapeutic potential and safety profile.

Future Directions

Future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in living organisms.
  • Structural Modifications : Investigating how modifications to the chemical structure can enhance biological activity or reduce toxicity.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Q. How to align research on this compound with theoretical frameworks in organosulfur chemistry?

  • Answer : Ground hypotheses in Frontier Molecular Orbital (FMO) theory to explain sulfone group electrophilicity. Connect to Curtin-Hammett kinetics when studying reaction pathways. Use Hammett σ constants to predict substituent effects on reactivity .

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